An In-depth Technical Guide to Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate: Structure, Properties, and Synthesis
An In-depth Technical Guide to Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a detailed technical overview of a specific derivative, Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate, a molecule of significant interest for the development of novel therapeutics. Its structure combines the biologically active imidazo[1,2-a]pyrazine core with a reactive chlorine atom and an ethyl carboxylate group, offering multiple points for chemical modification and the potential for diverse pharmacological applications.[3][4] This document will delve into the chemical structure, physicochemical properties, a detailed synthesis protocol, and the broader context of its potential applications in drug discovery.
Chemical Structure and Properties
The chemical structure of Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate consists of a fused bicyclic system where an imidazole ring is fused to a pyrazine ring. A chlorine atom is substituted at the 5-position of the pyrazine ring, and an ethyl carboxylate group is attached to the 2-position of the imidazole ring.
Systematic IUPAC Name: Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
| Property | Predicted Value for Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate | Experimental Value for Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate[5] |
| Molecular Formula | C₉H₈ClN₃O₂ | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 225.64 g/mol | 224.64 g/mol |
| Appearance | Likely a solid at room temperature | White to off-white solid |
| Melting Point | Not available | 79-82 °C |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Not available |
| Density | ~1.4 g/cm³ (Predicted) | 1.4 ± 0.1 g/cm³ |
| pKa | Not available | Not available |
| LogP | ~3.0 (Predicted) | 3.3 |
Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
The synthesis of the imidazo[1,2-a]pyrazine core is most commonly achieved through a condensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound.[6][7] In the case of Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate, the key starting materials are 2-amino-6-chloropyrazine and ethyl 3-bromo-2-oxopropanoate.
Synthesis Workflow
Caption: Synthetic workflow for Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of similar imidazo[1,2-a]pyrazine derivatives.[6][7]
Materials:
-
2-amino-6-chloropyrazine
-
Ethyl 3-bromo-2-oxopropanoate
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-amino-6-chloropyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).
-
Addition of Reagent: To the stirred suspension, add a solution of ethyl 3-bromo-2-oxopropanoate (1.2 eq) in anhydrous ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common solvent for this type of condensation reaction as it is polar enough to dissolve the reactants and allows for heating to reflux to drive the reaction to completion.
-
Base: Sodium bicarbonate is used as a mild base to neutralize the hydrobromic acid (HBr) that is formed during the reaction, which helps to prevent side reactions and promote the desired cyclization.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting materials or byproducts.
Spectroscopic Characterization (Predicted)
While the actual spectra for Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate are not available, the following are predictions based on the analysis of related structures.[6][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the imidazo[1,2-a]pyrazine core and the ethyl group of the ester.
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the protons at positions 3, 6, and 8. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and ester groups.
-
Ethyl Ester Protons: A quartet around δ 4.4 ppm for the -OCH₂- group and a triplet around δ 1.4 ppm for the -CH₃ group, with a coupling constant of approximately 7 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule.
-
Aromatic and Heterocyclic Carbons: Signals in the range of δ 110-150 ppm for the carbons of the fused ring system.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon is expected to appear downfield, typically around δ 160-165 ppm.
-
Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons will be observed around δ 62 ppm and δ 14 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=N and C=C Stretches (Aromatic Rings): Multiple bands in the region of 1450-1650 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of a chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): m/z corresponding to the molecular weight of the compound (225.64 for C₉H₈³⁵ClN₃O₂).
-
Isotope Peak (M+2): A peak at m/z corresponding to the molecule containing the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OEt) from the ester, or the loss of the entire ethyl carboxylate group.
Chemical Reactivity and Potential for Further Functionalization
The structure of Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate offers several sites for further chemical modification, making it a versatile building block in organic synthesis and drug discovery.
Caption: Potential sites of reactivity on the core structure.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. This is a common strategy for building diversity in libraries of related compounds.[3]
-
Ester Manipulation: The ethyl carboxylate group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol. This provides another avenue for derivatization.
-
Electrophilic Substitution: The imidazole ring can potentially undergo electrophilic substitution reactions, such as halogenation or nitration, although the reactivity will be influenced by the existing substituents.
Applications in Medicinal Chemistry
The imidazo[1,2-a]pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to:
The presence of the chloro and ester functional groups on Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The ability to modify the molecule at multiple positions allows for the fine-tuning of its physicochemical properties and biological activity in the pursuit of new drug candidates.
Conclusion
Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established synthetic routes, and its structure offers multiple opportunities for further functionalization. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a comprehensive overview of its structure, predicted properties, and a reliable synthetic protocol based on sound chemical principles and data from closely related analogs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutics.
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